molecular formula C22H13Br B12824277 10-Bromobenzo[g]chrysene

10-Bromobenzo[g]chrysene

Cat. No.: B12824277
M. Wt: 357.2 g/mol
InChI Key: JWABMRAOPMTOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromobenzo[g]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C22H13Br. It is a derivative of benzo[g]chrysene, where a bromine atom is substituted at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromobenzo[g]chrysene typically involves the bromination of benzo[g]chrysene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 10-Bromobenzo[g]chrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Bromobenzo[g]chrysene has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other polycyclic aromatic compounds and in studies of aromaticity and reactivity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.

    Medicine: Explored for its potential anticancer properties and as a model compound in toxicological studies.

    Industry: Utilized in the development of organic semiconductors and materials science

Mechanism of Action

The mechanism of action of 10-Bromobenzo[g]chrysene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It may also form reactive intermediates that can bind to proteins, affecting their activity. These interactions are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Uniqueness: 10-Bromobenzo[g]chrysene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other derivatives may not be as effective .

Properties

Molecular Formula

C22H13Br

Molecular Weight

357.2 g/mol

IUPAC Name

16-bromopentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene

InChI

InChI=1S/C22H13Br/c23-20-11-5-6-14-12-13-19-17-9-2-1-7-15(17)16-8-3-4-10-18(16)22(19)21(14)20/h1-13H

InChI Key

JWABMRAOPMTOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC=C5Br)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.